molecular formula C19H21N5O3 B609144 (E)-2-((1,4-dimethylpiperazin-2-ylidene)-amino)-5-nitro-n-phenylbenzamide CAS No. 1613465-33-0

(E)-2-((1,4-dimethylpiperazin-2-ylidene)-amino)-5-nitro-n-phenylbenzamide

Cat. No. B609144
M. Wt: 367.4
InChI Key: DCAMTBFFNOHDAW-DYTRJAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Venezuelan Equine Encephalitis Virus (VEEV) is a mosquito-borne alphavirus that can cause encephalomyelitis in all equine species and also in humans. ML-336 is a quinazolinone-based compound that has been shown to inhibit a VEEV-induced cytopathic effect in three strains of the virus (IC50s = 32, 20, and 41 nM for TC-83, V3526, and Trinidad donkey strains, respectively). It is reported to target the VEEV non-structural protein 2, which is necessary for transcription and replication of viral RNA.
ML336 is an inhibitor of of the Venezuelan equine encephalitis virus (VEEV) strain TC-83.

Scientific Research Applications

  • Anticonvulsant Activity: Research has demonstrated the anticonvulsant properties of related compounds, such as 4-nitro-N-phenylbenzamides. These compounds were efficient in the maximal electroshock-induced seizure (MES) test in mice, indicating potential as anticonvulsant agents (Bailleux et al., 1995).

  • Hypoxia-Selective Cytotoxicity: Another study explored the reductive chemistry of a novel hypoxia-selective cytotoxin, 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, which shares some structural similarities. This research provides insights into the potential applications of such compounds in targeting hypoxic tumor cells (Palmer et al., 1995).

  • Anticancer Activity: A series of 2,4-diamino-1,3,5-triazine derivatives, which include a structure similar to the compound , showed remarkable activity against melanoma cell lines. This suggests potential applications in the development of anticancer drugs (Sa̧czewski et al., 2006).

  • Neuroprotective Effects: Research on related benzamide-type HDAC inhibitors with diketopiperazine groups showed promising effects in protecting against ischemia-induced neuronal cell death. This indicates potential neuroprotective applications (Hirata et al., 2018).

  • Antibacterial Evaluation: Compounds similar in structure to the target compound, specifically 2-(4-(4-aminophenylsulfonyl)phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives, have shown significant antibacterial properties. This suggests potential applications in developing new antibacterial agents (Ravichandiran et al., 2015).

properties

IUPAC Name

2-[(1,4-dimethylpiperazin-2-ylidene)amino]-5-nitro-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-22-10-11-23(2)18(13-22)21-17-9-8-15(24(26)27)12-16(17)19(25)20-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAMTBFFNOHDAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-((1,4-dimethylpiperazin-2-ylidene)-amino)-5-nitro-n-phenylbenzamide

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